Dimethyl methylphosphoramidate
Overview
Description
Dimethyl methylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Dimethyl methylphosphoramidate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with methylphosphorodichloridate under controlled conditions. The reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Dimethyl methylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl methylphosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: This compound is studied for its potential role in enzyme inhibition and as a model compound for understanding phosphorus-nitrogen bond interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an antiviral and antitumor agent.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which dimethyl methylphosphoramidate exerts its effects involves the interaction of its phosphorus-nitrogen bond with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites, thereby blocking their activity. The specific pathways involved depend on the enzyme or target molecule being studied .
Comparison with Similar Compounds
Dimethyl methylphosphoramidate is unique among phosphoramidates due to its specific structure and reactivity. Similar compounds include:
Dimethyl phosphoramidate: Lacks the methyl group on the nitrogen atom.
Methyl phosphoramidate: Contains only one methyl group on the phosphorus atom.
Ethyl methylphosphoramidate: Has an ethyl group instead of a dimethyl group on the nitrogen atom.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Biological Activity
Dimethyl methylphosphoramidate (DMMP) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its use as a pesticide and its potential toxicological effects. This article provides a comprehensive overview of the biological activity of DMMP, including its metabolism, toxicological studies, and implications for human health and the environment.
Chemical Structure and Properties
This compound is an organophosphorus compound characterized by the following chemical structure:
- Chemical Formula : CHNOP
- Molecular Weight : 153.08 g/mol
The compound is typically used as an intermediate in the synthesis of other organophosphate compounds, including pesticides like methamidophos.
Metabolism and Biotransformation
The metabolism of DMMP involves hydrolysis and other enzymatic reactions that lead to various metabolites. Key findings from studies on the metabolism of DMMP include:
- Hydrolytic Degradation : DMMP undergoes hydrolysis, resulting in the formation of dimethyl phosphoric acid derivatives. The primary metabolic pathway involves cleavage of the P–N bond, leading to the production of phosphoric acid and other metabolites such as O,S-dimethyl thiophosphoric acid .
- Pharmacokinetics : In rats, DMMP has been shown to have a relatively short elimination half-life of approximately 1.5 hours. The compound is distributed widely in tissues but is not strongly bound, indicating potential for systemic exposure upon absorption .
Toxicological Studies
Numerous studies have investigated the toxicological effects of DMMP, particularly in animal models. Here are some significant findings:
- Neurotoxicity : DMMP has been associated with inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition levels were observed at doses as low as 1 ppm in rat studies, affecting plasma, red blood cells (RBC), and brain AChE activity .
- Reproductive Effects : Research indicates that exposure to DMMP can adversely affect reproductive health. For instance, studies on male mice revealed reductions in sperm motility and counts following exposure to concentrations above 2 mg/L .
- Developmental Toxicity : Pregnant rats exposed to DMMP exhibited significant metabolic changes and potential developmental risks to fetuses, with evidence suggesting transplacental transfer of the compound .
Case Studies
Several case studies highlight the biological effects of DMMP:
- Study on Male Mice : A study conducted by Maia et al. (2011) demonstrated that male mice exposed to 0.002 mg/kg for 15 days showed reduced testosterone levels and diminished weights of seminal vesicles .
- Chronic Exposure in Rats : Araoud et al. (2016) reported that rats subjected to chronic exposure (0.6–3 mg/L for four weeks) exhibited significantly elevated urea and uric acid levels, indicating renal impairment .
- Acute Exposure Effects : In experiments where rats were administered DMMP at varying doses, significant inhibition of AChE was noted at doses starting from 1 ppm, leading to observable clinical signs such as reduced activity and weakness at higher concentrations .
Implications for Human Health
The biological activity of DMMP raises concerns regarding its safety profile for human health:
- Occupational Exposure Risks : Workers handling pesticides containing DMMP may be at risk for neurotoxic effects due to AChE inhibition.
- Environmental Persistence : Given its potential for bioaccumulation and toxicity to non-target species, careful management practices are essential to mitigate environmental impacts.
Properties
IUPAC Name |
N-dimethoxyphosphorylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P/c1-4-8(5,6-2)7-3/h1-3H3,(H,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCRHUWVDSHYPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNP(=O)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200439 | |
Record name | Phosphoramidic acid, methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52420-88-9 | |
Record name | Phosphoramidic acid, methyl-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052420889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramidic acid, methyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.